molecular formula C14H10N4O B2451323 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-carbonitril CAS No. 303150-57-4

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-carbonitril

Katalognummer: B2451323
CAS-Nummer: 303150-57-4
Molekulargewicht: 250.261
InChI-Schlüssel: RWGNJJVDNVFLLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile exhibits potent anticancer activity. Studies have shown that it can inhibit tumor cell proliferation across various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival.

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, preliminary studies suggest potential anti-inflammatory effects through the modulation of pro-inflammatory cytokines. Furthermore, derivatives of pyrazolo[1,5-a]pyrimidine structures have shown antimicrobial activities against various bacterial strains, indicating broader therapeutic potential .

Synthetic Applications

The synthesis of 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-step procedures that highlight the versatility of pyrazolo-pyrimidine derivatives in synthetic organic chemistry. Common methods include:

  • Condensation Reactions : These reactions facilitate the formation of the pyrazolo-pyrimidine scaffold.
  • Functionalization : The introduction of various substituents can enhance biological activity and tailor properties for specific applications.

This compound serves as a precursor for synthesizing other biologically active derivatives, expanding its utility in medicinal chemistry .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds based on the pyrazolo-pyrimidine structure. For instance:

  • Study on Derivatives : Research focused on synthesizing 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile demonstrated enhanced anticancer properties compared to its parent compound.
Compound Name Structural Features Biological Activity
7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileDifluoromethyl group substitutionEnhanced anticancer properties
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileBis(4-methoxyphenyl) substitutionImproved enzyme inhibition

These findings highlight how modifications to the core structure can significantly affect biological activity and therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-anilino-1H-pyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazoloquinolines

Uniqueness

Compared to similar compounds, 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its unique combination of a methoxyphenyl group and a cyano group, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including its mechanisms of action, target interactions, and relevant research findings.

  • Molecular Formula : C14H10N4O
  • Molecular Weight : 250.26 g/mol
  • CAS Number : 303150-57-4
  • Density : 1.28 g/cm³ (predicted)
  • pKa : -1.59 (predicted)

The primary mechanism of action for 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This inhibition affects cell cycle progression, particularly the transition from the G1 phase to the S phase, leading to significant antiproliferative effects on various cancer cell lines .

Anticancer Properties

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activity. A study highlighted the compound's ability to inhibit the phosphorylation of BAD protein in cell-based assays and its effectiveness in clonogenic cell survival assays at submicromolar concentrations . The compound demonstrated selective inhibition against a panel of oncogenic kinases, particularly Pim-1 and Flt-3, with a selectivity score indicating strong efficacy against these targets (S(50) = 0.14) .

Cellular Effects

The compound has displayed significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa, MCF7, HCT-116
  • Mechanism of Action : Induced apoptosis and cell cycle arrest.
  • Results : Compounds similar to 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine exhibited enhanced anticancer activity correlating with structural modifications around the pyrazolo core.

Table 1 summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceTarget KinaseIC50 (µM)Cellular EffectsNotes
Pim-1<0.5Inhibition of BAD phosphorylationHigh selectivity
CDK2<1Cell cycle arrestSignificant cytotoxicity
Flt-3<0.8Apoptosis inductionDual inhibitor profile

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile suggest favorable absorption and distribution characteristics. Additionally, it has been noted that this compound does not significantly inhibit hERG channels at concentrations up to 30 µM, indicating a potentially improved safety profile compared to other kinase inhibitors like SGI-1776 .

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-19-12-4-2-11(3-5-12)13-8-17-18-9-10(6-15)7-16-14(13)18/h2-5,7-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGNJJVDNVFLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.